Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate typically involves multiple steps. One common route includes the condensation of 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetic acid, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit the activity of certain proteins involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound may also modulate signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
- ®-4-(2-(4-(1-(Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one
Uniqueness
Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is unique due to its specific structural features, such as the presence of both triazolopyridazine and benzoate moieties. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Biological Activity
Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is a compound of significant interest due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C18H20N6O3
- Molecular Weight : 366.39 g/mol
- CAS Number : Not available in the provided sources.
The compound features a triazole moiety, which has been associated with various biological activities including antifungal, antibacterial, and anticancer properties. The presence of the pyridazine structure enhances its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound Type | MIC (μg/mL) | Target Organisms |
---|---|---|
Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli, P. aeruginosa |
Anticancer Activity
The triazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that certain triazole-containing compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models. The detailed mechanism often involves the inhibition of pro-inflammatory cytokines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antibacterial properties of several triazole derivatives similar to this compound against resistant strains of bacteria. The results indicated that compounds with a similar structure had enhanced activity compared to traditional antibiotics . -
Anticancer Evaluation :
Another case study focused on the anticancer properties of triazole derivatives where this compound was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability .
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-[3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H19N5O4/c1-3-27-18(25)12-4-6-13(7-5-12)19-16(24)10-8-14-20-21-15-9-11-17(26-2)22-23(14)15/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,24) |
InChI Key |
FEADPNNIZHBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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